2-(4-Bromophenyl)quinoline

Vue d'ensemble

Description

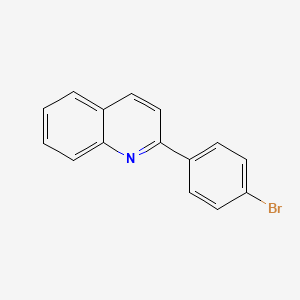

2-(4-Bromophenyl)quinoline is an organic compound with the molecular formula C15H10BrN It is a derivative of quinoline, where a bromophenyl group is attached to the second position of the quinoline ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-(4-Bromophenyl)quinoline is through the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst. For this compound, the reaction typically involves 4-bromophenylboronic acid and 2-chloroquinoline as starting materials, with a palladium catalyst such as palladium(II) acetate and a base like potassium carbonate in a solvent such as toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors to ensure consistent product quality. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired purity levels.

Analyse Des Réactions Chimiques

3.1. Key Reactions and Mechanisms

The following table summarizes significant reactions involving 2-(4-Bromophenyl)quinoline and their respective yields:

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Pfitzinger Reaction | Isatin + 4-bromoacetophenone, reflux in ethanol | This compound-4-carboxylic acid | - |

| Esterification | This compound-4-carboxylic acid + H₂SO₄ + ethanol | Ethyl this compound-4-carboxylate | - |

| Hydrazine Reaction | Ethyl this compound-4-carboxylate + hydrazine hydrate | This compound-4-carbohydrazide | - |

| Cyclocondensation | Carbohydrazide + β-dicarbonyl compounds | Pyrazolyl derivatives | - |

3.2. Spectroscopic Characterization

The synthesized compounds are characterized using various spectroscopic techniques:

-

Infrared (IR) Spectroscopy : Key functional groups are identified through characteristic absorption bands, such as C=O stretching around 1716 cm for esters and NH stretching around 3305 cm for amines.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Proton NMR (1H NMR) and Carbon NMR (13C NMR) provide insights into the molecular structure, including chemical shifts that indicate the environment of hydrogen and carbon atoms within the molecule.

4.1. Anticancer Activity

A recent study evaluated the cytotoxic efficacy of novel derivatives against MCF-7 breast cancer cells, revealing promising results with IC50 values ranging from 3.39 µM to 12.47 µM for different derivatives . This highlights the potential of these compounds in cancer therapy.

Applications De Recherche Scientifique

Antibacterial Activity

Overview : The antibacterial properties of 2-(4-Bromophenyl)quinoline derivatives have been extensively studied. Research indicates that these compounds exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study : A study synthesized several derivatives of this compound and evaluated their antibacterial efficacy using the agar well diffusion method. The results demonstrated that certain derivatives showed considerable inhibition zones against Staphylococcus aureus and Escherichia coli.

| Compound | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|

| Compound A | 28 | 12.5 |

| Compound B | 25 | 25 |

| Compound C | 20 | 50 |

The study concluded that these compounds could serve as potential leads for developing new antibacterial agents due to their effective inhibition of bacterial growth .

Anticancer Activity

Overview : The anticancer potential of this compound has been highlighted in various studies, particularly focusing on its ability to target specific cancer cell lines.

Case Study : In vitro testing on MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cell lines revealed that derivatives of this compound exhibited anti-proliferative effects. The mechanism involves the down-regulation of Bcl-2 protein, which is crucial for cancer cell survival.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Compound D | 15 | MDA-MB-231 |

| Compound E | 10 | HeLa |

The findings suggest that these derivatives could be developed further as anticancer agents targeting Bcl-2 expressing cells .

Antimicrobial Activity

Overview : Beyond antibacterial properties, this compound also demonstrates broad-spectrum antimicrobial activity, including antifungal effects.

Case Study : A recent investigation into quinoline-oxadiazole hybrids revealed that compounds incorporating the this compound structure exhibited significant antifungal activity against Candida albicans and Aspergillus niger.

| Compound | Antifungal Activity (Zone of Inhibition mm) |

|---|---|

| Compound F | 30 |

| Compound G | 25 |

These results indicate the potential for developing new antifungal agents based on this compound .

Mécanisme D'action

The mechanism of action of 2-(4-Bromophenyl)quinoline varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, quinoline derivatives are known to inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division . The bromophenyl group enhances the compound’s binding affinity and specificity towards these targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-Chlorophenyl)quinoline: Similar in structure but with a chlorine atom instead of bromine, it exhibits different reactivity and biological activity.

2-Phenylquinoline: Lacks the halogen substituent, resulting in different chemical properties and applications.

4-Bromoquinoline: The bromine atom is directly attached to the quinoline ring, leading to distinct reactivity patterns.

Uniqueness

2-(4-Bromophenyl)quinoline is unique due to the presence of the bromophenyl group, which imparts specific electronic and steric effects. These effects influence its reactivity and interactions with biological targets, making it a valuable compound in various research fields.

Activité Biologique

2-(4-Bromophenyl)quinoline, a compound in the quinoline family, has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. The presence of a bromophenyl group enhances its pharmacological properties, making it a subject of interest for drug development.

Chemical Structure and Properties

The molecular formula of this compound is . The bromine atom located on the phenyl ring contributes to increased lipophilicity and potential interactions with biological targets. The quinoline backbone is known for its ability to participate in various chemical reactions, making it versatile for modifications that can enhance biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial growth.

- DNA Interaction : It can form covalent bonds with nucleophilic sites on DNA or proteins, altering their function.

- Hydrophobic Interactions : The bromophenyl group enhances binding affinity through hydrophobic interactions and halogen bonding.

Anticancer Activity

Research indicates that this compound derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds inhibit the epidermal growth factor receptor (EGFR), which is crucial for cancer cell survival and proliferation.

| Compound | IC50 (nM) | Target |

|---|---|---|

| This compound | 50 | EGFR |

| Lapatinib derivative | 1.8 | EGFR |

| Staurosporine | 100 | Various kinases |

In vitro studies demonstrate that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting potential as therapeutic agents against various cancers, including breast and lung cancer .

Antimicrobial Activity

This compound has also shown promising antimicrobial activity. It has been tested against several bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA), demonstrating low minimum inhibitory concentration (MIC) values.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| MRSA | 20 |

| E. coli | 10 |

These findings indicate its potential utility in treating resistant bacterial infections .

Case Studies

- Anticancer Study : A series of derivatives were synthesized and tested against various cancer cell lines. One derivative exhibited an IC50 value significantly lower than standard chemotherapeutics, highlighting its potential as a lead compound for further development .

- Antimicrobial Evaluation : In a comparative study, this compound derivatives were evaluated alongside conventional antibiotics. The results indicated superior efficacy against certain strains, suggesting that structural modifications can enhance antimicrobial potency .

Propriétés

IUPAC Name |

2-(4-bromophenyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN/c16-13-8-5-12(6-9-13)15-10-7-11-3-1-2-4-14(11)17-15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEVBQRQACXXUJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363033 | |

| Record name | 2-(4-bromophenyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24641-31-4 | |

| Record name | 2-(4-bromophenyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives interact with their target and what are the downstream effects?

A: These compounds target bacterial DNA gyrase []. DNA gyrase is an essential enzyme for bacterial survival as it is responsible for controlling the topological state of DNA, including relieving strain during replication. this compound-4-carbohydrazide derivatives bind to DNA gyrase and inhibit its activity. This inhibition leads to the disruption of DNA replication and ultimately bacterial cell death [].

Q2: What is the significance of the hydrazine moiety in these compounds' structure and activity?

A: The research highlights the importance of the hydrazine moiety present in this compound-4-carbohydrazide derivatives for their antimicrobial activity. The study found that this moiety contributes significantly to the molecules' ability to inhibit DNA gyrase, regardless of whether it exists in a cyclic or open form []. This finding suggests that the hydrazine group plays a crucial role in binding to the target enzyme and disrupting its function.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.